Efaproxiral-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

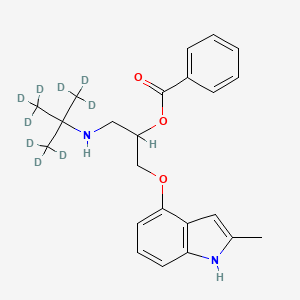

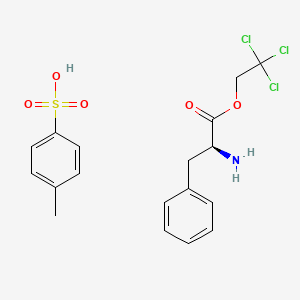

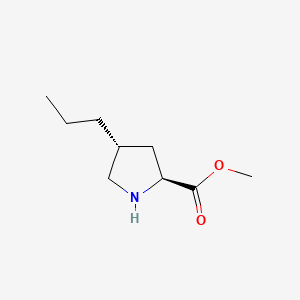

Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .

Synthesis Analysis

The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .Molecular Structure Analysis

The molecular weight of this compound is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of this compound includes a propanoic acid derivative .Chemical Reactions Analysis

This compound, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Farmacocinética

Efaproxiral se ha probado en un estudio de fase I, controlado con placebo, doble ciego que involucró a 19 voluntarios . La farmacocinética de las dosis intravenosas crecientes de efaproxiral (10–100 mg/kg) mostró farmacocinética sistémica no lineal . El aclaramiento total disminuyó de 56 a 28 mL/min para las dosis de 25 y 100 mg/kg, respectivamente .

Eventos adversos

Efaproxiral + radiación fue bien tolerado y no se observó un aumento significativo en los eventos adversos en comparación con la radiación sola . El evento adverso grave más común en pacientes tratados con efaproxiral fue la hipoxemia, que fue dependiente de la dosis y se manejó eficazmente con oxígeno suplementario .

Farmacodinámica en el cáncer

En ratas portadoras de un carcinoma mamario, efaproxiral disminuyó de forma dependiente de la dosis la fracción hipóxica del tumor . La oxigenación tumoral aumentó notablemente cuando las ratas recibieron efaproxiral y se ventilaron simultáneamente con oxígeno al 95% .

Radioterapia de todo el cerebro (WBRT)

Efaproxiral + WBRT fue bien tolerado entre pacientes con cáncer de mama metastásico y metástasis cerebrales en un estudio pivotal de fase III, aleatorizado, abierto y comparativo . Los pacientes experimentaron eventos adversos graves mínimos .

Mejora de la supervivencia

Un estudio de fase III de efaproxiral como complemento a la radioterapia de todo el cerebro para metástasis cerebrales mostró que la mediana de tiempo de supervivencia fue de 5,4 meses para el brazo de efaproxiral versus 4,4 meses para el brazo de control<a aria-label="2: " data-citationid="e17863b2-d284-4cdf-9787-e8612d193716-30" h="ID=SERP,

Mecanismo De Acción

Safety and Hazards

Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Análisis Bioquímico

Biochemical Properties

Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .

Cellular Effects

This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .

Molecular Mechanism

The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .

Dosage Effects in Animal Models

The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .

Metabolic Pathways

Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .

Transport and Distribution

Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .

Propiedades

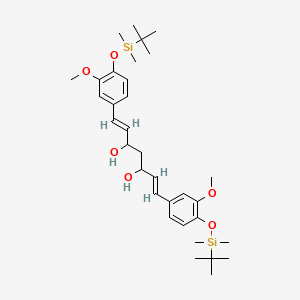

| { "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] } | |

Número CAS |

1246815-16-6 |

Fórmula molecular |

C20H23NO4 |

Peso molecular |

347.444 |

Nombre IUPAC |

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |

Clave InChI |

BNFRJXLZYUTIII-LIJFRPJRSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

Sinónimos |

2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)